CMK

Descripción general

Descripción

Carbono mesoestructurado de Corea (CMK) se refiere a una familia de carbonos mesoporosos ordenados, que incluyen this compound-1 y this compound-3. Estos materiales se sintetizan utilizando plantillas duras como sílice mesoporosa (MCM-48 y SBA-15) y son conocidos por su alta superficie, tamaño de poro uniforme y excelente estabilidad térmica .

Métodos De Preparación

La síntesis de materiales CMK típicamente implica un método de plantilla dura. El proceso comienza con la preparación de una plantilla de sílice mesoporosa (por ejemplo, MCM-48 o SBA-15). Luego, la plantilla se impregna con un precursor de carbono, como la sacarosa, que posteriormente se polimeriza y carboniza a altas temperaturas. Después de la carbonización, la plantilla de sílice se elimina utilizando ácido fluorhídrico o hidróxido de sodio, dejando atrás la estructura de carbono mesoporosa .

Los métodos de producción industrial para materiales this compound siguen principios similares, pero están optimizados para la escalabilidad y la rentabilidad. Estos métodos pueden incluir procesos continuos y el uso de fuentes alternativas de carbono para reducir los costos de producción .

Análisis De Reacciones Químicas

Los materiales CMK experimentan varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. Por ejemplo, this compound-3 se puede modificar con nanopartículas metálicas, como óxido de hierro, para mejorar su capacidad de almacenamiento de hidrógeno . La incorporación de especies metálicas generalmente se logra mediante impregnación en húmedo, donde el precursor metálico se introduce en la estructura de carbono mesoporosa y posteriormente se reduce para formar nanopartículas .

Los reactivos comunes utilizados en estas reacciones incluyen sales metálicas (por ejemplo, nitrato de hierro) y agentes reductores (por ejemplo, borohidruro de sodio). Los principales productos que se forman a partir de estas reacciones son materiales this compound modificados con metales con propiedades catalíticas o de adsorción mejoradas .

Aplicaciones Científicas De Investigación

Oxidation Mechanisms

CMK serves as a valuable model compound for elucidating oxidation mechanisms in atmospheric chemistry. In a study conducted by Praplan et al., this compound was used to investigate gas-phase reactions involving hydroxyl radicals and ozone. The research revealed that this compound undergoes oxidation to produce several organic acids, including succinic acid and butyrolactone, which can be measured using ion chromatography coupled with mass spectrometry .

Key Findings:

- Reaction Pathways: The study identified various reaction pathways leading to the formation of primary oxidation products, highlighting the complexity of this compound's reactivity under different conditions.

- Experimental Conditions: The relative amount of this compound reacted varied significantly depending on the experimental setup, indicating that environmental factors play a crucial role in its oxidation behavior.

Neuroprotective Applications

This compound has also been investigated for its neuroprotective properties, particularly in the context of intracerebral hemorrhage (ICH). A study published by Lin et al. demonstrated that AC-YVAD-CMK, a selective inhibitor of caspase-1, could reduce pyroptosis—a form of inflammatory cell death—following ICH .

Case Study Insights:

- Mechanism of Action: The administration of AC-YVAD-CMK resulted in decreased activation of caspase-1 and reduced levels of interleukin-1 beta (IL-1β), suggesting a protective effect against neuroinflammation.

- Functional Recovery: Mice treated with AC-YVAD-CMK showed improved neurological function post-hemorrhage, indicating its potential as a therapeutic agent in neurodegenerative conditions.

Agricultural and Biobased Applications

Recent developments have explored the use of carboxymethyl-Kaumera (this compound), derived from natural sources, as a biobased material in agriculture. This new formulation is being researched for its properties as a biostimulant and binding agent .

Research Highlights:

- Properties and Applications: this compound exhibits binding, plasticizing, and fire-retardant properties, making it suitable for various agricultural applications.

- Ongoing Research: Current studies focus on optimizing production methods and scaling up for commercial use while assessing properties such as biodegradability and water retention capabilities.

Mecanismo De Acción

El mecanismo de acción de los materiales CMK depende de su aplicación específica. En el almacenamiento de hidrógeno, la alta superficie y el tamaño de poro uniforme de los materiales this compound facilitan la fisisorción de moléculas de hidrógeno . Cuando se utilizan como catalizadores, las nanopartículas metálicas soportadas en materiales this compound proporcionan sitios activos para reacciones catalíticas, mejorando las velocidades de reacción y la selectividad .

En las células de combustible de biocombustibles, this compound-3 sirve como soporte para la inmovilización de enzimas, mejorando la estabilidad y la actividad de las enzimas involucradas en las reacciones electroquímicas . La estructura mesoporosa de los materiales this compound permite un transporte de masa y una transferencia de electrones eficientes, contribuyendo al rendimiento general de la célula de combustible de biocombustibles .

Comparación Con Compuestos Similares

Los materiales CMK a menudo se comparan con otros materiales mesoporosos, como la sílice mesoporosa (por ejemplo, SBA-15) y los marcos metal-orgánicos (MOF). Si bien los materiales de sílice mesoporosa también tienen altas superficies y tamaños de poro uniformes, los materiales this compound ofrecen una estabilidad térmica y una conductividad eléctrica superiores . Además, los materiales this compound se pueden modificar fácilmente con nanopartículas metálicas, mejorando sus propiedades catalíticas y de adsorción .

Los compuestos similares a los materiales this compound incluyen:

Sílice Mesoporosa (por ejemplo, SBA-15): Conocido por su alta superficie y tamaño de poro uniforme, pero carece de la estabilidad térmica y la conductividad eléctrica de los materiales this compound.

Marcos Metal-Orgánicos (MOF): Materiales altamente porosos con tamaños de poro y grupos funcionales ajustables, pero pueden sufrir una menor estabilidad térmica en comparación con los materiales this compound.

Actividad Biológica

Chlorocresol (CMK) is a compound with significant biological activity, primarily recognized for its antimicrobial properties. This article explores the diverse biological effects of this compound, including its efficacy against various pathogens, potential toxicity, and mechanisms of action, supported by relevant case studies and research findings.

1. Overview of this compound

This compound is a chlorinated cresol that serves as a biocide in various applications, including metalworking fluids and preservatives. It exhibits a broad spectrum of activity against bacteria and fungi, making it valuable in industrial and medical settings.

2. Antimicrobial Activity

2.1 Efficacy Against Bacteria and Fungi

This compound has demonstrated effectiveness against a range of microorganisms:

| Microorganism | Efficacy | Concentration |

|---|---|---|

| Bacillus subtilis | Effective | 0.25-0.3% w/v |

| Pseudomonas aeruginosa | Effective | 0.25-0.3% w/v |

| Aspergillus niger | Effective | 1.2 g/L (0.12% w/w) |

| Trichoderma viridae | Effective | 1.2 g/L (0.12% w/w) |

Studies indicate that this compound interacts with multiple targets within bacterial cell walls, reducing the likelihood of resistance development .

2.2 Resistance Development

Research shows that when used within recommended concentrations, this compound does not promote acquired resistance in microbial populations due to its multi-target action .

3. Toxicological Profile

3.1 Acute and Chronic Toxicity

Toxicological studies have assessed the safety profile of this compound:

- Acute Toxicity: Inhalation studies in Wistar rats indicated local effects at higher concentrations, with a NOAEL determined at 50 mg/m³ .

- Chronic Toxicity: Long-term dietary studies showed no adverse effects at doses up to 120 mg/kg bw/day for males and 170 mg/kg bw/day for females .

3.2 Endocrine Disruption Potential

While some studies suggest a slight potential for endocrine disruption in vitro, comprehensive assessments indicate no significant endocrine activity in vivo .

This compound's antimicrobial action is attributed to its ability to disrupt cellular processes in target organisms:

- Cell Membrane Disruption: this compound alters the permeability of microbial cell membranes, leading to cell lysis.

- Inhibition of Enzymatic Activity: It interferes with essential enzymes involved in metabolic pathways within bacteria and fungi.

5. Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

- A study demonstrated that this compound effectively reduced microbial load in metalworking fluids, maintaining fluid integrity over extended periods .

- Another investigation into the antifungal properties of this compound reported successful inhibition of fungal growth in various industrial applications, confirming its utility as a preservative .

6. Conclusion

Chlorocresol (this compound) exhibits significant biological activity characterized by its antimicrobial efficacy against a variety of pathogens while maintaining a favorable safety profile under appropriate use conditions. Its multi-target mechanism reduces the risk of resistance development, making it an essential compound in both industrial and medical applications.

Propiedades

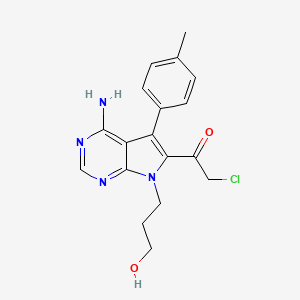

IUPAC Name |

1-[4-amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-6-yl]-2-chloroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN4O2/c1-11-3-5-12(6-4-11)14-15-17(20)21-10-22-18(15)23(7-2-8-24)16(14)13(25)9-19/h3-6,10,24H,2,7-9H2,1H3,(H2,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PELFTNQHGSITLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N(C3=NC=NC(=C23)N)CCCO)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10586567 | |

| Record name | 1-[4-Amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-chloroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

821794-90-5 | |

| Record name | 1-[4-Amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-chloroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.